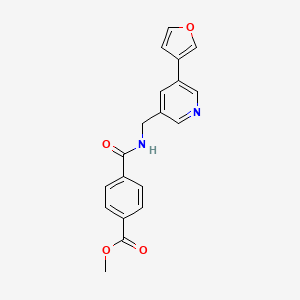
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide is a complex organic compound characterized by its unique structural features. With applications ranging from medicinal chemistry to various scientific research domains, this compound has garnered interest due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide typically involves multi-step procedures. One approach may start with the formation of the pyrazole core via cyclization reactions involving hydrazine derivatives and diketones. The oxadiazole ring is then incorporated through oxidative cyclization with carboxylic acid derivatives. Further, the amination and alkylation steps introduce the amino and ethylamino groups, respectively. The final product is obtained after coupling with the acetamide moiety and functionalization with the o-tolyl and chlorophenyl groups.
Industrial Production Methods: In industrial settings, the synthesis of this compound might involve continuous flow chemistry techniques to optimize yields and purity while minimizing hazardous by-products. Use of automated synthesizers and process analytical technologies (PAT) ensures precision in reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes: This compound undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized to introduce hydroxyl or keto groups at specific positions.
Reduction: : Reduction reactions might be employed to modify its functional groups, such as reducing nitro groups to amines.
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce different substituents at various positions.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products depend on the specific reactions it undergoes. For instance, oxidation might yield hydroxy derivatives, while substitution reactions could introduce a wide array of functional groups, expanding its chemical diversity.
Wissenschaftliche Forschungsanwendungen
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide has a broad spectrum of applications in scientific research:
Chemistry: : Used as a building block in organic synthesis to create novel compounds with potential biological activities.
Biology: : Studied for its interactions with various biomolecules and potential as a biochemical probe.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Utilized in material science for developing advanced polymers and coatings due to its unique structural features.
Wirkmechanismus
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism often involves binding to the active sites of these targets, modulating their activities. For instance, it may inhibit enzyme function by mimicking substrate structures or disrupt receptor-ligand interactions by competitive binding.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide stands out due to its unique structural combination of pyrazole and oxadiazole rings, which confer distinctive chemical and biological properties.
List of Similar Compounds:2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide
2-(5-amino-3-(ethylamino)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide
2-(5-amino-3-(ethylamino)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide
That’s it! How was that?
Eigenschaften
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN7O2/c1-3-25-21-18(22-27-20(29-32-22)16-10-5-4-7-13(16)2)19(24)30(28-21)12-17(31)26-15-9-6-8-14(23)11-15/h4-11H,3,12,24H2,1-2H3,(H,25,28)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMAQGXTKPAKNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)azetidine](/img/structure/B2380870.png)

![Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate](/img/structure/B2380874.png)




![5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine](/img/structure/B2380880.png)

![1-((5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380883.png)


![N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2380889.png)
